O-Deacetylravidomycin
Overview
Description
O-Deacetylravidomycin is a more active and stable analogue of the ravidomycin complex, produced by the bacterium Streptomyces ravidus . This compound exhibits potent, light-dependent antitumor activity and functions as an inhibitor of topoisomerase II . It also shows weak antibacterial and antifungal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: O-Deacetylravidomycin is typically synthesized through the fermentation of Streptomyces ravidus. The process involves culturing the bacterium under specific conditions to produce the ravidomycin complex, which is then chemically modified to obtain this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The bacterium Streptomyces ravidus is cultured in bioreactors, and the ravidomycin complex is extracted and purified. Subsequent chemical modifications are performed to convert the ravidomycin complex into this compound .
Chemical Reactions Analysis
Types of Reactions: O-Deacetylravidomycin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Scientific Research Applications
O-Deacetylravidomycin has several scientific research applications, including:
Mechanism of Action
O-Deacetylravidomycin exerts its effects by inhibiting topoisomerase II, an enzyme involved in DNA replication and repair . The compound binds to the enzyme and prevents it from unwinding DNA, thereby inhibiting cell division and inducing cell death. This mechanism is particularly effective in cancer cells, which have high rates of division .
Comparison with Similar Compounds
Ravidomycin: The parent compound from which O-Deacetylravidomycin is derived.
Deacetylravidomycin M: A structurally related compound with similar biological activities.
Gilvocarcins and Chrysomycins: These compounds share similar mechanisms of action and biological activities.
Uniqueness: this compound is unique due to its enhanced stability and activity compared to its parent compound, ravidomycin . Its light-dependent antitumor activity and inhibition of topoisomerase II make it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
8-ethenyl-1-hydroxy-10,12-dimethoxy-4-(6-methyloxan-2-yl)naphtho[1,2-c]isochromen-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O6/c1-5-15-11-18-23(21(12-15)30-3)17-13-22(31-4)25-19(28)10-9-16(20-8-6-7-14(2)32-20)24(25)26(17)33-27(18)29/h5,9-14,20,28H,1,6-8H2,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGFYNWIMJIWJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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